
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone, also known as BDA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BDA belongs to the class of azetidinone compounds, which have been studied for their ability to inhibit various enzymes and receptors in the body. In
Mécanisme D'action
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone exerts its effects through the inhibition of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as histone deacetylases (HDACs), which play a role in cancer development. This compound has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. This mechanism of action suggests that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to increase dopamine levels in the brain, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone is its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. However, one limitation of this compound is its complex synthesis method, which makes it challenging to produce in large quantities. In addition, further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
Future research on (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone should focus on its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In addition, further research is needed to determine the safety and efficacy of this compound in humans. Future studies should also explore the potential use of this compound in combination with other drugs for enhanced therapeutic effects. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing this compound.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Studies have shown that this compound can inhibit the activity of enzymes and receptors involved in cancer, inflammation, and neurological disorders. While this compound has potential therapeutic applications, further research is needed to determine its safety and efficacy in humans. Future research should focus on exploring the potential use of this compound in combination with other drugs and developing more efficient methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of (2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone involves several steps, including the reaction of 2-bromo-5-methoxybenzaldehyde with ethyl 2-bromoacetate, followed by the hydrolysis of the resulting ester and subsequent reaction with difluoromethylamine. The final step involves the conversion of the resulting intermediate to this compound through a series of reactions. The synthesis of this compound is a complex process that requires specific reagents and conditions, making it challenging to produce in large quantities.
Applications De Recherche Scientifique
(2-Bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Research has shown that this compound can inhibit the activity of enzymes and receptors involved in these processes, making it a promising candidate for drug development. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEULBYLFZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

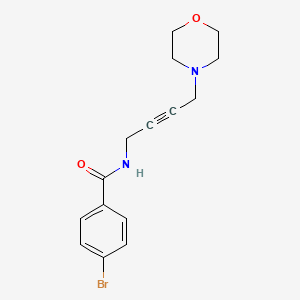
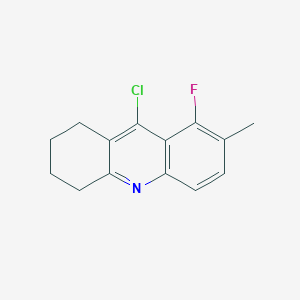
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)
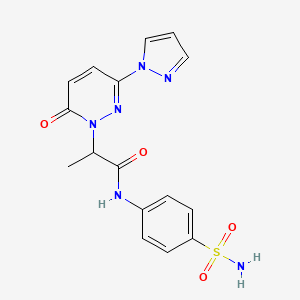
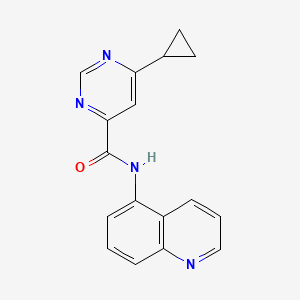
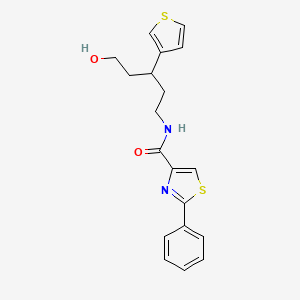
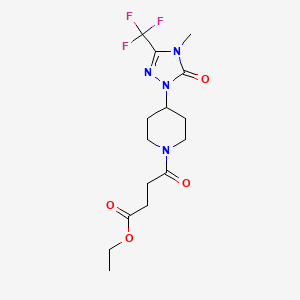
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)
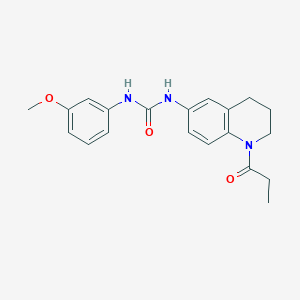
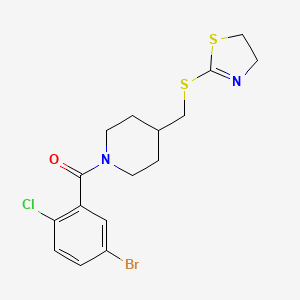
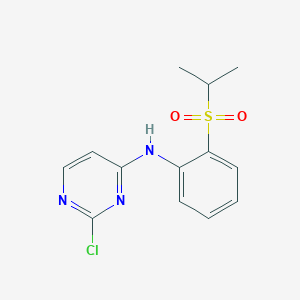
![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)